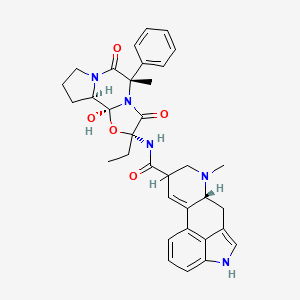

Ergostinine

Description

Ergostinine is a naturally occurring compound primarily isolated from fungal biomass, though its structural and functional characterization remains less explored compared to its well-studied analogues like ergothioneine and ergosterol. Current research gaps include its biosynthetic pathways, bioavailability, and specific biological targets.

Properties

CAS No. |

3268-95-9 |

|---|---|

Molecular Formula |

C34H37N5O5 |

Molecular Weight |

595.7 g/mol |

IUPAC Name |

(6aR)-N-[(1R,2S,4R,7S)-4-ethyl-2-hydroxy-7-methyl-5,8-dioxo-7-phenyl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C34H37N5O5/c1-4-33(36-29(40)21-16-24-23-12-8-13-25-28(23)20(18-35-25)17-26(24)37(3)19-21)31(42)39-32(2,22-10-6-5-7-11-22)30(41)38-15-9-14-27(38)34(39,43)44-33/h5-8,10-13,16,18,21,26-27,35,43H,4,9,14-15,17,19H2,1-3H3,(H,36,40)/t21?,26-,27-,32+,33-,34+/m1/s1 |

InChI Key |

QBIXIEJSLOJATM-ZQYQIBHZSA-N |

SMILES |

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |

Isomeric SMILES |

CC[C@@]1(C(=O)N2[C@@](C(=O)N3CCC[C@@H]3[C@@]2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |

Canonical SMILES |

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)(C)C4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |

Synonyms |

ergostine ergostine, (5'alpha,8alpha)-isomer ergostinine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities and Key Functional Groups

Ergostinine shares structural motifs with ergothioneine (a thiourea derivative) and ergosterol (a fungal sterol). These compounds are unified by their fungal origins and roles in cellular protection. Key comparisons include:

Metabolic and Pharmacokinetic Profiles

- This compound: Limited data exist, but its sulfur-rich structure suggests active transport via OCTN1, a transporter used by ergothioneine .

- Ergothioneine : Demonstrates high oral bioavailability and tissue retention due to OCTN1-mediated uptake .

- Ergosterol : Converted to vitamin D₂ upon UV exposure; absorbed via lipid pathways .

Methodological Limitations

Extraction and purification of this compound are complicated by its polarity and instability under acidic conditions, as noted in ergosterol extraction studies using chloroform-methanol mixtures . Standardized protocols for this compound quantification are urgently needed.

Opportunities for Synergistic Use

Combining this compound with ergothioneine or ergosterol could enhance antioxidant or membrane-stabilizing effects. For example, ergosterol’s lipophilicity might improve this compound’s delivery to lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.